molecular formula C16H22F3N5O4S2 B601635 (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-((2-(methylthio)ethyl)amino)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol CAS No. 163706-58-9

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-((2-(methylthio)ethyl)amino)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol

Cat. No. B601635
M. Wt: 469.51
InChI Key:
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Description

Cangrelor Metabolite

Scientific Research Applications

  • Pharmacokinetics and Metabolism Studies : One study involved the simultaneous quantification of IMM-H007, a novel anti-hyperlipidemia agent, and its major metabolites, including a compound structurally similar to your query, in hamster blood. This research was critical for understanding the pharmacokinetics and metabolism of IMM-H007 (Jia et al., 2016).

  • Synthesis of Novel Nucleosides : Another study focused on synthesizing novel conformationally locked carbocyclic nucleosides derived from a similar compound. Such research contributes to the development of new therapeutic agents, particularly in the field of antiviral and anticancer drugs (Hřebabecký et al., 2006).

  • Development of Fluorescent-Labeled ATP Analogs : A compound structurally related to your query was synthesized as a stable analog of ATP with a fluorescent label. This has applications in studying the binding site and function of adenylyl cyclases, as demonstrated with Bacillus anthracis edema factor (Emmrich et al., 2010).

  • Pharmacological Characterization : Research involving a similar compound as a novel ligand for adenosine receptors has been conducted. This is significant in understanding the ligand's affinity and activity at different adenosine receptors, potentially leading to new therapeutic applications (Bevan et al., 2007).

  • DOT1L Histone Methyltransferase Inhibitor : A study on EPZ-5676, a DOT1L histone methyltransferase inhibitor for treating MLL-rearranged leukemias, involved a compound structurally similar to the one in your query. Such research is vital for cancer treatment (Basavapathruni et al., 2014).

  • Quantum Chemical Modeling and QSAR Analyses : In another study, a related compound was analyzed using quantum chemical modeling and quantitative structure-activity relationship (QSAR) analyses to investigate its anticancer drug applicability (Kvasyuk et al., 2022).

properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N5O4S2/c1-29-5-3-20-12-9-13(23-15(22-12)30-4-2-16(17,18)19)24(7-21-9)14-11(27)10(26)8(6-25)28-14/h7-8,10-11,14,25-27H,2-6H2,1H3,(H,20,22,23)/t8-,10-,11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVUPMJCZYBIDI-IDTAVKCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-((2-(methylthio)ethyl)amino)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol

CAS RN

163706-58-9
Record name (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl)tetrahydrofuran-3,4-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163706589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,3S,4R,5R)-2-(hydroxyMethyl)-5-(6-((2-(Methylthio)ethyl)aMino)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2R,3S,4R,5R)-2-(HYDROXYMETHYL)-5-(6-(2-METHYLSULFANYLETHYLAMINO)-2-(3,3,3-TRIFLUOROPROPYLSULFANYL)PURIN-9-YL)TETRAHYDROFURAN-3,4-DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39WQB3ZG8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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